3-Iodo-5-nitropyridin-2-ol
Overview
Description
3-Iodo-5-nitropyridin-2-ol, also known as INP, is a heterocyclic organic compound. It is used in various fields including life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular formula of 3-Iodo-5-nitropyridin-2-ol is C5H3IN2O3 . This indicates that the compound contains five carbon atoms, three hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 3-Iodo-5-nitropyridin-2-ol is 265.99 g/mol. Other physical and chemical properties such as density, boiling point, melting point, flash point, and vapor pressure are not explicitly mentioned for this compound in the available resources .Scientific Research Applications
Structural Studies and Spectroscopy
- The crystal structure of related compounds like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide demonstrates a unique molecular conformation and significant intermolecular interactions, offering insights into the structural properties of similar nitropyridine derivatives (Ban-Oganowska et al., 2001).
Synthesis and Anticancer/Antiviral Evaluation
- Nitropyridine nucleoside nitrate esters, which include compounds with iodo substituents, have been synthesized for potential application as anticancer and antiviral agents, though their effectiveness varies (Naimi et al., 2003).
Magnetic Resonance Studies
- Proton magnetic resonance studies of various substituted nitropyridines, including iodo and hydroxyl variants, provide valuable information on chemical shifts and coupling constants, enhancing the understanding of their electronic properties (Gerig & Reinheimer, 1969).
Molecular Electronics and Device Applications
- Some nitropyridine derivatives exhibit charge-induced conformational switching and rectifying behavior, suggesting potential applications in molecular electronics and as nano-actuators (Derosa, Guda & Seminario, 2003).
Molecular Stability and Bond Strength Analysis
- Studies on the conformational stability and vibrational analyses of hydroxy methyl nitropyridines, related to 3-Iodo-5-nitropyridin-2-ol, provide insights into molecular stability, bond strength, and electronic properties (Balachandran, Lakshmi & Janaki, 2012).
Chemical Synthesis and Reactions
- Various substituted nitropyridines, including those with iodo and nitro groups, have been explored for their unique reactions with different nucleophiles, leading to novel compounds and reaction pathways (Bastrakov et al., 2019).
properties
IUPAC Name |
3-iodo-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHDSYLWPVMRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472480 | |
Record name | 3-Iodo-5-nitropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-nitropyridin-2-ol | |
CAS RN |
25391-58-6 | |
Record name | 3-Iodo-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25391-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-nitropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-iodo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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